molecular formula C29H29ClN4O2 B1671178 ELN 441958 CAS No. 913064-47-8

ELN 441958

Katalognummer: B1671178
CAS-Nummer: 913064-47-8
Molekulargewicht: 501.0 g/mol
InChI-Schlüssel: ARYQHSWJGHCGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

ELN 441958 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab, umfassen aber in der Regel modifizierte Versionen der ursprünglichen Verbindung mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Overview

ELN 441958 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor, which plays a significant role in various physiological and pathological processes. Its applications span across different fields, particularly in pharmacology and therapeutic interventions for conditions such as anxiety, inflammation, and potentially in viral infections.

Anxiety and Stress Regulation

This compound has been investigated for its effects on anxiety-related behavior in animal models. In studies involving mice, administration of this compound demonstrated a reduction in anxiety-like behaviors. Specifically, doses of 0.7 mg/kg of the antagonist resulted in increased time spent in the center zone of an open field test, indicating reduced anxiety (p = 0.0058) . This suggests that targeting the bradykinin B1 receptor may provide therapeutic avenues for managing anxiety disorders.

Inflammation and Pain Management

The bradykinin system is known to be involved in inflammatory responses. This compound's antagonistic properties against the B1 receptor indicate its potential utility in treating inflammatory conditions. For instance, studies have shown that the compound can inhibit bradykinin-induced expression of pro-inflammatory markers such as PTGS2 (cyclooxygenase-2) . This positions this compound as a candidate for further research into anti-inflammatory therapies.

Viral Infections

Recent explorations into the role of the bradykinin system during viral infections, particularly SARS-CoV-2, have opened new avenues for research on this compound. The compound's ability to modulate immune responses may influence viral pathogenesis and host responses to infection . While direct antiviral effects have yet to be fully established, its role in managing inflammation could be crucial in mitigating severe outcomes associated with viral infections.

Case Study: Anxiety Reduction in Mice

A notable study utilized this compound to assess its influence on anxiety-related behaviors. Mice treated with the compound displayed significant behavioral changes compared to controls, suggesting that antagonism of the B1 receptor can effectively reduce anxiety-like symptoms.

Results Summary:

  • Test: Open Field Test
  • Dose: 0.7 mg/kg
  • Outcome: Increased central zone activity (p = 0.0058), indicating reduced anxiety.

Case Study: Inhibition of Pro-inflammatory Responses

In another investigation focusing on inflammation, this compound was administered to assess its impact on bradykinin-induced inflammatory markers.

Results Summary:

  • Target: PTGS2 mRNA and protein expression
  • Outcome: this compound failed to block bradykinin-induced PTGS2 expression, indicating a complex interaction within the bradykinin system that warrants further investigation .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Anxiety ManagementB1 receptor antagonismReduced anxiety-like behavior in mice
InflammationInhibition of pro-inflammatory markersNo inhibition of PTGS2 expression
Viral InfectionsModulation of immune responsePotential role in managing inflammation during viral infections

Biologische Aktivität

ELN 441958 is a selective non-peptide antagonist of the bradykinin B1 receptor, which has garnered attention for its potential therapeutic applications, particularly in the context of stress-related disorders and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and implications for clinical use.

This compound exhibits high affinity for the human bradykinin B1 receptor with an inhibitory constant (Ki) of 0.26 nM, indicating its potency as an antagonist . The bradykinin system plays a crucial role in various physiological and pathological processes, including pain, inflammation, and anxiety. By blocking the B1 receptor, this compound modulates these pathways, potentially offering therapeutic benefits in conditions characterized by excessive bradykinin activity.

In Vivo Studies

  • Anxiety and Stress Response :
    • A study investigated the effects of this compound on anxiety-like behavior in mice subjected to stress paradigms. Mice treated with this compound showed alterations in behavior during open field tests, suggesting reduced anxiety levels compared to controls .
    • In another experiment, the administration of the B2 receptor antagonist WIN 64338 alongside this compound demonstrated a significant reduction in stress-induced hyperthermia (SIH), further supporting its anxiolytic potential .
  • Inflammatory Response :
    • Research indicates that blocking the bradykinin receptors can mitigate inflammatory responses associated with conditions such as COVID-19. This compound was proposed as a candidate for reducing pulmonary complications by inhibiting bradykinin-mediated edema and inflammation .
  • Kallikrein-Kinin System :
    • The compound's role in modulating the kallikrein-kinin system has been highlighted in studies focusing on acute respiratory distress syndrome (ARDS) and other inflammatory diseases. The blockade of B1 and B2 receptors is suggested to alleviate symptoms associated with these conditions by reducing vascular permeability and inflammatory mediator release .

Clinical Implications in COVID-19

A notable case study explored the use of this compound in patients with severe COVID-19. The study proposed that dual inhibition of both B1 and B2 receptors could prevent acute lung injury by limiting bradykinin-induced inflammation and vascular leakage . The findings suggest that early intervention with this compound may improve clinical outcomes in patients exhibiting severe inflammatory responses.

Data Tables

The following table summarizes key findings from various studies involving this compound:

Study FocusKey FindingsReference
Anxiety BehaviorReduced anxiety-like behavior in stressed mice treated with this compound
Inflammatory ResponsePotential to reduce pulmonary complications in COVID-19
Kallikrein-Kinin SystemBlockade may alleviate ARDS symptoms through reduced vascular permeability

Eigenschaften

IUPAC Name

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQHSWJGHCGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913064-47-8
Record name ELN-441958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELN-441958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ELN 441958
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ELN 441958
Reactant of Route 3
Reactant of Route 3
ELN 441958
Reactant of Route 4
Reactant of Route 4
ELN 441958
Reactant of Route 5
Reactant of Route 5
ELN 441958
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ELN 441958

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.